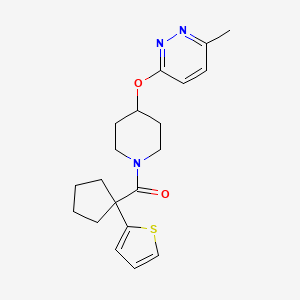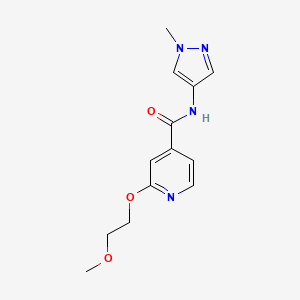![molecular formula C17H17N3O6S2 B2710797 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 899995-71-2](/img/structure/B2710797.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide" is a synthetic organic molecule featuring a benzisothiazolone core with sulfonamide and phenethylacetamide substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multi-step organic synthesis:
Formation of Benzisothiazolone Core: : Starting from benzoic acid derivatives, the core structure is formed through a cyclization reaction facilitated by sulfur-based reagents such as sulfur dioxide or thionyl chloride.
Substitution and Functional Group Introduction: : Nucleophilic substitution reactions introduce the sulfonamide and acetamide groups, often using reagents like sulfonamide derivatives and acetic anhydride under controlled conditions.
Coupling Reactions: : The phenethyl group can be introduced via a coupling reaction such as the Friedel-Crafts acylation, using catalysts like aluminum chloride.
Industrial Production Methods
Industrial scale production would optimize these steps for yield and cost-effectiveness, potentially involving:
Large-scale reactors.
Continuous flow chemistry for efficiency.
Solvent recycling systems to minimize waste.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfamoyl group, forming sulfonic acid derivatives.
Reduction: : Reduction can target the nitro groups if present, converting them to amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring or the acetyl group.
Hydrolysis: : Hydrolysis can cleave the acetamide or sulfonamide groups, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Employing hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: : Various halogenating agents or Grignard reagents.
Hydrolysis: : Strong acids (like hydrochloric acid) or bases (like sodium hydroxide).
Major Products Formed
Sulfonic acid derivatives from oxidation.
Amines from reduction.
Halogenated or other substituted derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
This compound has numerous applications across different scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its structural characteristics.
Medicine: : Explored for antimicrobial or anti-inflammatory properties.
Mecanismo De Acción
The Mechanism by Which the Compound Exerts its Effects
Molecular Targets: : It may act on various enzymes or receptors, potentially inhibiting their activity by binding to their active sites.
Pathways Involved: : In biological systems, it could interfere with metabolic pathways involving sulfonamides or acetamides.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds
This compound can be compared to other benzisothiazolone derivatives:
Sulfanilamide: : Shares the sulfonamide group but lacks the complex aromatic substitutions.
Benzo[d]isothiazol-3-one: : Similar core structure, differing in functional group attachments.
List of Similar Compounds
Sulfanilamide.
Benzo[d]isothiazol-3-one.
1,1-dioxido-3-oxobenzo[d]isothiazol.
Phenethylamines with varying substituents.
Hope this covers what you’re looking for! Want to dive into any section in more detail?
Propiedades
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-16(21)11-20-17(22)14-3-1-2-4-15(14)28(20,25)26/h1-8H,9-11H2,(H,19,21)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIJWQMBGCHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
![3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2710719.png)

![Tert-butyl 3-(6-bromopyridine-3-carbonyl)-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2710723.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2710724.png)
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)


![5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)

